REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6](Cl)=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1.[C-]#[Si+].[C:17]([O-])([O-])=[O:18].[K+].[K+]>>[CH3:17][O:18][C:6]1[CH:7]=[C:8]([O:9][CH3:10])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[N+:12]([O-:14])=[O:13] |f:2.3.4|
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
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COC1=CC(=C(C=C1OC)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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[C-]#[Si+]
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a two liter flask, provided with a cooling device
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Type
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TEMPERATURE
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Details
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under reflux for 6 h
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
|
the reaction medium was filtered
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Type
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CUSTOM
|
Details
|
the precipitate obtained
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Type
|
WASH
|
Details
|
was washed with methanol
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Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |